methyl 2-ethyl-2-hydroxy-3-oxobutanoate
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Overview
Description
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate is a chemical compound belonging to the class of keto esters. It is a colorless liquid with a fruity odor and is soluble in water, alcohol, and other organic solvents. This compound is widely used in various scientific research applications and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction between ethyl acetoacetate and methyl iodide in the presence of sodium hydride or tert-butyl hydroperoxide. Another method includes the alkylation of enolate ions, where an enolate ion reacts with an alkyl halide to introduce a methyl or primary alkyl group onto the α position of a ketone, ester, or nitrile .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The process typically includes the use of solvents like xylene and catalysts such as phase transfer catalysts to facilitate the reaction . The reaction temperature is carefully controlled to prevent unwanted side reactions and to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and bases are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate is widely used as a building block for the synthesis of various drugs, including antiviral, antibacterial, and anticancer agents. It is also used in the development of new materials, such as biodegradable polymers and dyes. In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways .
Mechanism of Action
The mechanism of action of methyl 2-ethyl-2-hydroxy-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in stereoselective reduction reactions, the compound is reduced by bacterial strains to form specific stereoisomers . The reduction process involves the transfer of electrons from the reducing agent to the compound, resulting in the formation of reduced products with high diastereoisomeric and enantiomeric excess .
Comparison with Similar Compounds
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate is similar to other keto esters such as ethyl 2-hydroxy-2-methyl-3-oxobutanoate and ethyl 3-methyl-2-oxobutanoate . it is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and keto functional groups in the molecule allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
List of Similar Compounds
Properties
CAS No. |
95034-68-7 |
---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.2 |
Purity |
0 |
Origin of Product |
United States |
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